An In-depth Technical Guide to Fmoc-D-Asn(Trt)-OH: Properties, Synthesis, and Application
An In-depth Technical Guide to Fmoc-D-Asn(Trt)-OH: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-trityl-D-asparagine, commonly known as Fmoc-D-Asn(Trt)-OH. It is an essential building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document delves into the molecule's core properties, the rationale behind its chemical design, and detailed protocols for its effective use.
Core Molecular Attributes of Fmoc-D-Asn(Trt)-OH
Fmoc-D-Asn(Trt)-OH is a derivative of the D-isomer of the amino acid asparagine, strategically modified with two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and the acid-labile trityl (Trt) group on the side-chain amide.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of Fmoc-D-Asn(Trt)-OH are fundamental to its application in peptide synthesis.
Table 1: Physicochemical Properties of Fmoc-D-Asn(Trt)-OH
| Property | Value |
| Molecular Formula | C₃₈H₃₂N₂O₅[1][2][3][4] |
| Molecular Weight | 596.67 g/mol [4][5] |
| CAS Number | 180570-71-2[1][2][4][6] |
| Appearance | White to off-white powder or crystals[4][7] |
| Melting Point | 211-216 °C[8][9] |
| Solubility | Soluble in standard peptide synthesis solvents like DMF and NMP[10] |
| Storage | 2-8°C[4][8] |
The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid.[3] The D-configuration of the chiral center is of particular importance in the design of peptide-based therapeutics, as it can confer enhanced stability against enzymatic degradation.[6]
The Rationale for a Dual-Protection Strategy
The use of both Fmoc and Trt protecting groups is a deliberate choice to overcome specific challenges encountered during the incorporation of asparagine into a peptide sequence.
The Role of the Fmoc Group
The Fmoc group serves as a temporary protecting group for the α-amino function. Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the selective deprotection of the N-terminus, enabling the sequential addition of amino acids to the growing peptide chain without compromising the integrity of acid-sensitive protecting groups on the side chains.
The Critical Function of the Trityl (Trt) Group
The bulky trityl group on the side-chain amide of asparagine is crucial for two primary reasons:
-
Prevention of Side Reactions: During the activation of the carboxylic acid for coupling, the unprotected side-chain amide of asparagine can undergo dehydration to form a nitrile. This can lead to the formation of undesirable byproducts. The steric hindrance provided by the Trt group effectively prevents this side reaction.[10]
-
Enhanced Solubility: Fmoc-Asn-OH has notoriously low solubility in common SPPS solvents. The presence of the large, hydrophobic Trt group significantly improves the solubility of the amino acid derivative, facilitating more efficient and complete coupling reactions.[2][3]
Experimental Protocols and Methodologies
The successful incorporation of Fmoc-D-Asn(Trt)-OH into a peptide sequence relies on optimized protocols for coupling, deprotection, and final cleavage.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the incorporation of an Fmoc-D-Asn(Trt)-OH residue in an automated peptide synthesizer.
Caption: General workflow for Fmoc-D-Asn(Trt)-OH incorporation in SPPS.
Detailed Coupling Protocol
The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions.
Step-by-Step Coupling Procedure:
-
Resin Preparation: The solid support with the free N-terminal amine is swelled in DMF.
-
Activation of Fmoc-D-Asn(Trt)-OH: In a separate vessel, Fmoc-D-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation cocktails include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.
-
Uronium/Aminium Salts: HATU, HBTU, or TBTU are highly efficient coupling reagents, often used with a non-nucleophilic base such as Diisopropylethylamine (DIPEA).[5]
-
-
Coupling Reaction: The activated Fmoc-D-Asn(Trt)-OH solution is added to the resin and agitated for a sufficient duration (typically 1-2 hours) to ensure complete coupling.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Fmoc Deprotection
The removal of the Fmoc group is a standard step in SPPS.
Protocol:
-
The peptide-resin is treated with a solution of 20% piperidine in DMF.
-
The reaction is typically allowed to proceed for 5-20 minutes.
-
The resin is then washed extensively with DMF to remove the cleaved Fmoc-adduct and residual piperidine.
Cleavage of the Trityl Group and from the Resin
The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Trt group.
Cleavage Cocktail and Procedure:
A common cleavage cocktail for Trt-protected peptides is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[3]
-
The dried peptide-resin is treated with the cleavage cocktail. The appearance of a deep yellow or orange color is a visual indicator of the formation of the stable trityl cation, signifying successful cleavage.[1]
-
The reaction is typically carried out for 2-3 hours at room temperature.[3] It is important to note that if the Asn(Trt) residue is at the N-terminus of the peptide, the cleavage of the Trt group can be slower, potentially requiring an extended cleavage time of up to 4 hours.[1][2]
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Role of Scavengers: The cleavage cocktail contains scavengers (water, phenol, thioanisole, 1,2-ethanedithiol) to trap the highly reactive trityl cation that is liberated during the cleavage process. Without scavengers, this electrophilic carbocation can re-attach to nucleophilic sites on the peptide, particularly the side chains of tryptophan, methionine, and cysteine, leading to undesired modifications.[1]
Synthesis and Characterization
The synthesis of Fmoc-D-Asn(Trt)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity.
Synthetic Pathway
Caption: Synthetic pathway for Fmoc-D-Asn(Trt)-OH.
Analytical Characterization
The identity and purity of Fmoc-D-Asn(Trt)-OH are confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the Fmoc, Trt, and asparagine moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is employed to assess the purity of the final product.
Conclusion
Fmoc-D-Asn(Trt)-OH is a meticulously designed and indispensable building block in the field of peptide synthesis. Its dual-protection strategy effectively addresses the challenges of asparagine incorporation, namely side-chain dehydration and poor solubility. A thorough understanding of its properties and the rationale behind its use, coupled with the implementation of optimized experimental protocols, is paramount for the successful synthesis of high-quality, complex peptides for research and therapeutic development.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Fmoc-Asn(Trt)-OH: Understanding its Properties and Applications in Peptide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
CAS No : 180570-71-2 | Product Name : Fmoc-D-Asn(Trt)-OH. (n.d.). Pharmaffiliates. [Link]
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